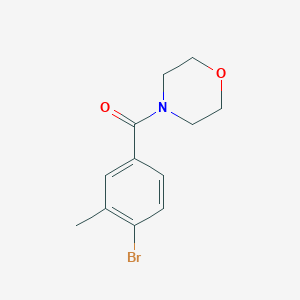

((4-Bromo-3-methylphenyl)carbonyl)morpholine

Description

BenchChem offers high-quality ((4-Bromo-3-methylphenyl)carbonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-Bromo-3-methylphenyl)carbonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGINYRFXUUMFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

((4-Bromo-3-methylphenyl)carbonyl)morpholine CAS 149105-06-6 properties

An In-Depth Technical Guide to ((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS 149105-06-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ((4-Bromo-3-methylphenyl)carbonyl)morpholine, a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, proven synthetic methodologies, and prospective applications, grounded in established scientific principles.

Introduction and Core Significance

((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS No. 149105-06-6) is a morpholine-derived amide featuring a substituted phenyl ring.[1] Its structure is characterized by a 4-bromo-3-methylphenyl group linked to a morpholine ring via a carbonyl bridge.[1] This specific arrangement of a halogen (bromine) and an electron-donating group (methyl) on the aromatic ring imparts distinct steric and electronic properties.[1] These characteristics make it a valuable heterocyclic building block for synthesizing more complex molecules, particularly in the fields of drug discovery and agrochemicals.[1][2]

The morpholine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The substituted phenyl ring allows for diverse downstream chemical modifications, such as cross-coupling reactions, enabling the exploration of extensive chemical space in lead optimization campaigns.

Caption: Core components of ((4-Bromo-3-methylphenyl)carbonyl)morpholine.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and characteristics of ((4-Bromo-3-methylphenyl)carbonyl)morpholine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 149105-06-6 | [1][2][3][4] |

| IUPAC Name | (4-bromo-3-methylphenyl)-morpholin-4-ylmethanone | [1] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [2][3][4] |

| Molecular Weight | 284.15 g/mol | [2][3][4] |

| Purity (Typical) | ≥97% | [2] |

| InChI Key | SGINYRFXUUMFLE-UHFFFAOYSA-N | [1] |

Note: Data such as boiling point and specific storage conditions are not consistently reported across public domains and should be confirmed via supplier-specific safety data sheets (SDS).

Synthesis and Mechanistic Rationale

The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine is typically achieved through a standard nucleophilic acyl substitution reaction. This involves the amidation of a carboxylic acid derivative, specifically an acyl chloride, with morpholine.

Primary Synthetic Pathway

The most common and efficient route involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine .[1][3] This reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Dichloromethane (DCM) is a frequently used solvent due to its inertness and ability to dissolve the reactants.[1][5]

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is adapted from established procedures for similar amidation reactions.[5]

-

Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants under a steady stream of nitrogen. Cool the flask to 0 °C in an ice bath. Causality: Cooling manages the exothermic nature of the acyl chloride addition and minimizes side reactions.

-

Acyl Chloride Addition: Dissolve 4-bromo-3-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred morpholine solution over 15-20 minutes. Causality: Slow, dropwise addition is critical to control the reaction rate and prevent a rapid temperature increase.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for an additional 1-2 hours. Trustworthiness Check: Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the starting acyl chloride.

-

Work-up and Extraction: Upon completion, add deionized water to the reaction mixture to quench any unreacted acyl chloride and dissolve the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization to yield the final product as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data to validate the structure and purity.[2]

Applications in Research and Drug Development

((4-Bromo-3-methylphenyl)carbonyl)morpholine is not typically an end-product but rather a strategic intermediate. Its utility stems from the reactivity of its functional groups.

Role as a Versatile Building Block

The compound serves as a key intermediate for creating libraries of more complex molecules.[1] The bromine atom on the phenyl ring is particularly significant, as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse aryl, alkyl, or alkyne groups at the 4-position, a common strategy in structure-activity relationship (SAR) studies.[6]

Caption: Role as an intermediate in generating molecular diversity.

Potential Biological Activity

While specific biological data for this exact compound is limited in publicly available literature, its structural motifs are present in molecules with known bioactivity.

-

Anticancer and Anti-inflammatory Potential: Morpholine derivatives are widely studied for their therapeutic properties.[1] Research into analogous compounds suggests that this scaffold may serve as a basis for developing agents with anticancer or anti-inflammatory effects.[1] The compound's structure may allow it to act as an enzyme inhibitor, potentially modulating pathways related to cancer cell proliferation or inflammation.[1]

-

Drug Discovery Intermediate: It has been identified as an intermediate in the synthesis of Rho kinase inhibitors and neurite outgrowth promoters, highlighting its relevance in developing treatments for neurological disorders. Furthermore, its structural features enable hydrogen bonding and other interactions with biological targets, making it a promising starting point for lead compound development.[1]

Safety, Handling, and Storage

As a laboratory chemical, ((4-Bromo-3-methylphenyl)carbonyl)morpholine requires careful handling. While a specific SDS is not publicly available, general precautions based on its constituent functional groups and related chemicals should be followed.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Use the compound in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

-

BOC Sciences. ((4-BROMO-3-METHYLPHENYL)CARBONYL)MORPHOLINE CAS:149105-06-6. ChemBuyersGuide.com, Inc. [Link]

-

PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. [Link]

-

Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. Discovery of Pyrazolo[1,5- a ]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. [Link]

-

ResearchGate. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. [Link]

-

ResearchGate. (2013). (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. [Link]

- Google Patents. (2015). CN104341374A - Preparation method for morpholine carbonyl chloride compound.

-

McCoull, W., et al. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Journal of Medicinal Chemistry. [Link]

-

ACS Material. (2019). Safety Data Sheet – KIT-6. [Link]

-

PubChem. (4-Methoxyphenyl)(3-methylphenyl)methanone. [Link]

-

Organon. (2023). Safety Data Sheet - Betamethasone Liquid Formulation. [Link]

Sources

- 1. ((4-Bromo-3-methylphenyl)carbonyl)morpholine | 149105-06-6 | Benchchem [benchchem.com]

- 2. 149105-06-6 | ((4-Bromo-3-methylphenyl)carbonyl)morpholine - Moldb [moldb.com]

- 3. ((4-BROMO-3-METHYLPHENYL)CARBONYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. acsmaterial.com [acsmaterial.com]

- 9. organon.com [organon.com]

An In-depth Technical Guide to the Synthesis of (4-Bromo-3-methylphenyl)(morpholino)methanone

This comprehensive guide details the synthetic pathways for the preparation of (4-Bromo-3-methylphenyl)(morpholino)methanone, a key building block in medicinal chemistry and drug discovery. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the viable synthetic strategies, including detailed experimental protocols, mechanistic insights, and data presentation.

Introduction

(4-Bromo-3-methylphenyl)(morpholino)methanone is a substituted aromatic amide of significant interest in the development of novel therapeutic agents. The presence of the brominated phenyl ring and the morpholine moiety offers multiple points for further chemical modification, making it a versatile scaffold in the design of bioactive molecules. This guide will explore two primary and robust synthetic routes commencing from the readily available precursor, 4-bromo-3-methylbenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, (4-Bromo-3-methylphenyl)(morpholino)methanone, points to the formation of the central amide bond as the key disconnection. This bond can be forged through the reaction of a suitably activated 4-bromo-3-methylbenzoic acid derivative with morpholine. Two principal activation strategies will be discussed: the use of a carbodiimide coupling agent and the conversion to an acyl chloride. The necessary precursor, 4-bromo-3-methylbenzoic acid, can be synthesized from 4-bromo-3-methyltoluene via oxidation.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Precursor: 4-Bromo-3-methylbenzoic Acid

The synthesis of (4-Bromo-3-methylphenyl)(morpholino)methanone begins with the preparation of the crucial carboxylic acid intermediate.

Pathway A: Oxidation of 4-Bromo-3-methyltoluene

A common and effective method for the synthesis of benzoic acid derivatives is the oxidation of the corresponding toluene. In this case, 4-bromo-3-methyltoluene is oxidized to 4-bromo-3-methylbenzoic acid.[1] A strong oxidizing agent such as potassium permanganate (KMnO₄) is typically employed for this transformation. The reaction proceeds under basic conditions, followed by acidification to yield the carboxylic acid.

Experimental Protocol: Oxidation of 4-Bromo-3-methyltoluene

-

To a solution of 4-bromo-3-methyltoluene (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-bromo-3-methylbenzoic acid.

Amide Bond Formation: Synthesis of (4-Bromo-3-methylphenyl)(morpholino)methanone

With the 4-bromo-3-methylbenzoic acid in hand, the crucial amide bond can be formed using one of two primary methods.

Method 1: Acyl Chloride Pathway

This classic and often high-yielding method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with morpholine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Caption: Acyl Chloride Pathway for Amide Synthesis.

Experimental Protocol: Acyl Chloride Formation and Amidation

-

Acyl Chloride Synthesis: To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂, ~1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzoyl chloride, which can often be used in the next step without further purification.

-

Amidation: Dissolve the crude 4-bromo-3-methylbenzoyl chloride in dry DCM and cool to 0 °C. In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in dry DCM. Add the morpholine solution dropwise to the acyl chloride solution with vigorous stirring.[2] Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method 2: Direct Amide Coupling using DCC

This method avoids the harsh conditions of acyl chloride formation and is often preferred for substrates with sensitive functional groups. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.[3][4][5]

Sources

- 1. quora.com [quora.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

Spectroscopic Elucidation of ((4-Bromo-3-methylphenyl)carbonyl)morpholine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound ((4-Bromo-3-methylphenyl)carbonyl)morpholine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide will delve into the principles and practical applications of key spectroscopic techniques for the structural confirmation and purity assessment of this molecule.

Introduction: The Significance of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

((4-Bromo-3-methylphenyl)carbonyl)morpholine, with the chemical formula C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol , is a synthetic organic compound of interest in medicinal chemistry and drug discovery.[1][2] Its structural motif, combining a substituted aromatic ring with a morpholine amide, is found in various biologically active molecules. The bromine and methyl substituents on the phenyl ring, along with the morpholine moiety, contribute to its unique physicochemical properties, influencing its interactions with biological targets.

Accurate structural elucidation and purity verification are paramount in the development of any potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will provide a detailed examination of the expected and observed spectroscopic data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine, offering insights into the interpretation of its spectral features.

Synthesis and Structural Confirmation

The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine typically involves the acylation of morpholine with 4-bromo-3-methylbenzoyl chloride. Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or by-products, which may be detectable in the spectroscopic analysis.

Caption: Synthetic pathway for ((4-Bromo-3-methylphenyl)carbonyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3][4][5] It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[4][5]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~3.6 | m | 8H | Morpholine-H |

| ~2.4 | s | 3H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons (δ 7.2-7.5): The three protons on the substituted phenyl ring appear in the aromatic region. The splitting patterns (doublets and a singlet) are consistent with a 1,2,4-trisubstituted benzene ring. The exact coupling constants would provide further confirmation of their relative positions.

-

Morpholine Protons (δ ~3.6): The eight protons of the morpholine ring are chemically equivalent due to rapid chair-to-chair interconversion at room temperature, resulting in a complex multiplet.

-

Methyl Protons (δ ~2.4): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Table 2: Predicted ¹³C NMR Data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (Amide) |

| ~139 | Ar-C |

| ~135 | Ar-C |

| ~131 | Ar-C |

| ~128 | Ar-C |

| ~126 | Ar-C-Br |

| ~125 | Ar-C |

| ~67 | O-CH₂ (Morpholine) |

| ~45 | N-CH₂ (Morpholine) |

| ~23 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~169): The amide carbonyl carbon is expected to appear significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

-

Aromatic Carbons (δ ~125-139): The six aromatic carbons will give rise to six distinct signals in the aromatic region. The carbon attached to the bromine atom (ipso-carbon) is expected to be shifted to a higher field compared to an unsubstituted carbon due to the "heavy atom effect".

-

Morpholine Carbons (δ ~45, ~67): The four carbons of the morpholine ring adjacent to the nitrogen will appear at a different chemical shift than the four carbons adjacent to the oxygen due to the different electronegativity of these heteroatoms.

-

Methyl Carbon (δ ~23): The methyl carbon will appear in the aliphatic region at a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8][9]

Table 3: IR Data for ((4-Bromo-3-methylphenyl)carbonyl)morpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1270 | Strong | C-N stretch (amide) |

| ~1115 | Strong | C-O-C stretch (ether) |

| ~800-900 | Strong | C-H bend (aromatic, out-of-plane) |

Interpretation:

-

C=O Stretch (Amide): A strong absorption band around 1630 cm⁻¹ is a characteristic feature of a tertiary amide carbonyl group.[9] The conjugation with the aromatic ring may slightly lower this frequency.

-

C-H Stretches: The absorptions in the 2850-2950 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and morpholine aliphatic groups. Aromatic C-H stretches are expected to appear above 3000 cm⁻¹.

-

C=C Stretches (Aromatic): The peaks around 1600 cm⁻¹ and 1475 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N and C-O-C Stretches: The strong absorptions around 1270 cm⁻¹ and 1115 cm⁻¹ are attributed to the C-N stretching of the amide and the C-O-C stretching of the morpholine ether linkage, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.[10][11][12]

Expected Fragmentation Pattern:

For ((4-Bromo-3-methylphenyl)carbonyl)morpholine, the molecular ion peak [M]⁺ should be observed, and due to the presence of bromine, an [M+2]⁺ peak of similar intensity is expected due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The primary fragmentation is likely to be the cleavage of the amide bond, leading to the formation of two key fragment ions:

-

The 4-bromo-3-methylbenzoyl cation: This would be a prominent peak in the spectrum.

-

The morpholinium ion or its fragments.

Caption: Predicted major fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the structural confirmation of ((4-Bromo-3-methylphenyl)carbonyl)morpholine. The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous assignment of its chemical structure. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds in the field of drug discovery and development.

References

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

ResearchGate. (n.d.). 'Mass spectra of morpholine cation and fragment ions which are...'. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 'Interpreting IR Spectra'. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 'Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor'. Retrieved from [Link]

-

mzCloud. (2016, February 24). 'N 4 Bromo 3 methylphenyl acetamide'. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Longdom Publishing. (n.d.). 'Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry'. Retrieved from [Link]

-

ResearchGate. (n.d.). 'Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.'. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). 'Interpretation of Infrared Spectra, A Practical Approach'. Retrieved from [Link]

- Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.

-

RSC Publishing. (n.d.). 'Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data'. Retrieved from [Link]

-

YouTube. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. Retrieved from [Link]

-

Process NMR Associates LLC. (n.d.). 'Principles of NMR'. Retrieved from [Link]

-

Specac Ltd. (n.d.). 'Interpreting Infrared Spectra'. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 'Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient'. Retrieved from [Link]

-

PubChem. (n.d.). '4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine'. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 'database C-13 NMR SPECTROSCOPY INDEX'. Retrieved from [Link]

Sources

- 1. ((4-BROMO-3-METHYLPHENYL)CARBONYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. longdom.org [longdom.org]

- 5. NMR Basics for the absolute novice [jeolusa.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to ((4-Bromo-3-methylphenyl)carbonyl)morpholine for Researchers and Drug Development Professionals

Core Compound Identity and Properties

((4-Bromo-3-methylphenyl)carbonyl)morpholine, also known as (4-Bromo-3-methylphenyl)(morpholino)methanone, is a versatile synthetic intermediate. Its structure, featuring a substituted phenyl ring linked to a morpholine moiety via a carbonyl group, makes it a valuable precursor for a wide range of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of ((4-Bromo-3-methylphenyl)carbonyl)morpholine

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [1] |

| Molecular Weight | 284.15 g/mol | [1] |

| CAS Number | 149105-06-6 | [1] |

| Appearance | Tan to white solid | |

| Storage | Sealed in a dry place, at 2-8°C | [1] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure and basic properties of the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of ((4-bromo-3-methylphenyl)carbonyl)morpholine is typically achieved through a nucleophilic acyl substitution reaction. This process involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis process.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar amide bond formations.[2]

Materials and Equipment:

-

4-Bromo-3-methylbenzoyl chloride

-

Morpholine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add morpholine (1.0 eq) followed by the dropwise addition of triethylamine (1.1 eq) at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.[3]

-

Final Product: Combine the fractions containing the pure product and remove the solvent to obtain ((4-bromo-3-methylphenyl)carbonyl)morpholine as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons, morpholine protons, and methyl protons in distinct regions. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, morpholine carbons, and the methyl carbon. |

| FT-IR | Characteristic absorption bands for the carbonyl (C=O) group and other functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | A single major peak indicating high purity. |

Safety and Handling

As a research chemical, ((4-bromo-3-methylphenyl)carbonyl)morpholine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier. The hazards associated with this compound are expected to be similar to those of its precursors, which may include skin and eye irritation.[5]

Applications in Research and Development

The unique substitution pattern of ((4-bromo-3-methylphenyl)carbonyl)morpholine makes it a valuable intermediate in the synthesis of novel compounds for drug discovery. The bromo- and methyl-substituted phenyl ring can be further functionalized, for example, through cross-coupling reactions, to generate a library of derivatives for biological screening.[2] The morpholine moiety is a common feature in many bioactive molecules and can influence properties such as solubility and metabolic stability.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of ((4-bromo-3-methylphenyl)carbonyl)morpholine. By following the detailed protocols and safety guidelines presented, researchers and drug development professionals can confidently utilize this important building block in their scientific endeavors.

References

[2] Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024). Retrieved from [3] 4-Bromo-3-methylphenol synthesis - ChemicalBook. (n.d.). Retrieved from 4-Bromo-3-methylphenol 98 14472-14-1 - Sigma-Aldrich. (n.d.). Retrieved from [1] 149105-06-6|(4-Bromo-3-methylphenyl)(morpholino)methanone - BLDpharm. (n.d.). Retrieved from [6] b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhh6E56pW8WH00cBr9LMqVxL8Jfjf3sRe27q5LirHnywGUgMFIZiZiSgRmd4he6qNzjZZrkg05hCkHrpiPIDl9EmguZPdaFrqRIbG-i1xAi6BGb1UnGv2rhb09BvoDtGAYRRXbGOLxvOimFTHB4uRHyJVwAZTaD_aky4Xfkv7WaC34Imy0AeEd9f6CES9rR5cSuP3EJ6vYMVZrYachCLskVp_s [7] N 4 Bromo 3 methylphenyl acetamide - mzCloud. (2016). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgqtOA0quCgPgE45Fld_n9aWASW3KDL287kDcVRU1WnxWxlAv3qSH4U01mwVWWFDOa25bdkMn2fF-uZrllf6QYRSuhYkXgeIBHMGti4lVEt8VMrum4ZVe0ByASbGks-BiGJqFRL5cu7zM= [4] Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXmvOh5d2i1gklhraJxFbMRbHd9nsLgXT-AtrYNQXhjvz68EudmqL76jEshBNzOxjxno9IJzol66whHZCm8iNE4EFI4VAkDPSlCznIllWTTU_FgxpNDeLDp4JV-b8y706zlbyAay_X7CKUgwII2H6a-1RnZ1CSHg== [8] Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone - Benchchem. (2025). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6yd9-hyhZXBCguqq1X_wq-6peonfsCUl6i6RD58yniyla92JlR00se4PyTGh3hEcyV-N5EaIfq3Rv7biclrA8JvWVmfJiavvTvbmVNL_OrcwuLdcJ3QY06_FNrM-RTx-dLccnlXzwPwspwNY9HNo2OttrJ4412d5NNurrECk6t0Ssf3vVo5-VI91LC8REp3chdQpX-vq4I-7POHnZJSlcjaoMrvPUJsQ= [5] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjwWgCjQZdiBfmxt_ytwYZxx1F39CzGL5IOWRLKN_LXDAL5gBLnbZ3VwvUx8ds9CqGsfTZJiOIZbhgdugcX86J8wUKFOlZvL61V_glg0UyX0Oh1r_jcDl03RdgnSOXmWLOscv1U1IZg27XUuvr_lpb7_viN8Rq6uev6JCQ2OVX-iJhKKRwn6Kpilx9v43Gxd-hqXZnnXW1LijPKR9B5WSoN5VsvNqQhxWkWpWUTeWuDH1efozqQoMAMaMp58O5LdRHgvP1X3ipVWd-RDYaZMg= [9] (4-Bromo-3-methylphenyl)-(3-propylphenyl)methanone - PubChem - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEBBg-WGTMjq7pRk2usabtVOAFIlADbPHIHOYcPmG7ooUkoGAN54jLm252woLf_F0FjeYBg3FaK12YTscjJdTEYNdZTIWfqfe35hgqWRkk1BCAlNRJtCeGGHVPFYSJFaF141Ov_GeyCgFTotdwf8v29GNLK8VpCbSS57p-NroAu9CdU-Fy7pmDxXxj4hHMtVF_Fun6RQ== [10] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw1Mzyh3SCsyoY5z3cUb3-7RYuxu9rKClN3eID5KHHSPW_AmsHcl_BR0wDsIyXyGGWhikMFG92Sxaw5kppAbmcsfjO1cIjjbv2jiDNucHKVcz4TyW8436Ydej0QYTjCx5k9Q== [11] SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 - RASĀYAN Journal of Chemistry. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKGCuM_Ck6qfjEEkCuhr748NX7fxgHWQNknH810JNiwUl3EN_3iAnoMYqnpZijjKyCtvcQUh4pjOTFm62y7c2BL-ewJQApxwrXQmvZRvjZBLj8YEWDCAGsIUreA8ZP3yafOyWOGbNky4QAAXpdGwHRIBSd [12] GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIo-uHJJ6Ef_2EQMggeHy351ABOCZtB_9zEGvs6rlvP96NuAi3JHxO5Eh7Fv0rcSL71QJII6o4Y-NGW2rnKlmTJnmO0C_pzdXRKv7fkKgTpFyUh54tn9XdhRAzJGeK7OIIu87eMZZrHqI= [13] Safety data sheet - CPAChem. (2023). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe6H3ZE-DWnyLslABVRTwP7zkiDYj8mhqUkFrzJS6Io-ICL5GmaTrLyA9Zm65kDfcdO_xHzZrDEsPtE5H1wnnIbZ_Plob9-GeKpmdm-lc5rux9x8Ptj22Ud4ZIzTSIXZWQvhM5nIkoq5qSdWHYXxdNWX52bdUtyPcZgt0szmrV_oRCeHNqs6ikSVtD2hMCQZWd3-a7dyx7uxsxgubvSQMY-9cKDitQLlBmgaqzrGnXb7NYYyuGYIyWqg== [14] The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHApTDNT-VWOYvohJTR-IXVgRBZCnYGkXfeu2dGlXhGrr_H4uTtSR7JV0-WzEeB2YT9o3eZGvRZNGDNKoX_mGcTkx9NrOXhoJ_1QgEvBdLGdTS-VSUgLjF0L2nuUeHzqmTBmQg8Z9sMi6MoiyaiB3JcCcJeQqnaXUG63C_3o8rNkWzc2c_BHnzF998b8v7xECBSkXSAEQ== [15] Methanone, (4-methylphenyl)phenyl- - the NIST WebBook. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYbTlOXRqtoe3iMHWHhLgQWg45xcBMbJjhbAl9yCrxT06tF-blWozc0UhlqJQRrwnT6ElRAZLBAeJzXx-oV1fy4M6Ne8JLM9DR5Fw_GG_auXBef6pr9S2Qkf8o5DFp3UB1_fPWX_dw8nCfgn5DiQ== [16] Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide - Benchchem. (2025). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxu-AmY3k3Rp9vBu_hfHZzCmE0GBJ5XEkQOPhh_zs2s4F9XzRNv8wK78w_rUBTBJyloaW4YGStww95EukHog4TQFEAqIfRAAz6PyGRxsqEU5AVaJPbXB92iSjKB6u7FqV_gPthbN-UnMu_ps7xPiNRI5GQeyQPqUYwj54pvFI8qikh0hAGRnKfbzPr_iQPAVUTs07iICEfF1PROLINivNqSc6NlkiZmoFhW05PxMD1-hHM6m0vnk8= [17] 4-Bromoaniline(106-40-1) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsXqg9cwJ54QFLLsKEZ02jjfGPN2b1fxp6FC-b_KommhMbPBjv49KC3Z2umbF35twu5cUXnNBnXZyEhvGgo7bdCh-btmUhEg9gQ8IZGPq0-DzRE67NOuD8RX2gvwpmt54kEIUwiK_4_x6Aj8VFnI-RsTVQ_w== [18] Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4 - SciSpace. (2006). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoP1ddkpQWhe6Mjub7TZUc-d9U8eel11PhYm90n3VjFqTzd-Ldl9odnpimegrjNWMlMS6OAwiYdwibFNXnBStdbdN3AAJ60ekfIR3E0EsvUJNi6FSEwLaBLOrcyPdm8Y32siDhIqeFRN9n_JppMnKdPSRF1_d9Y_2IA8ZT8WbeGKjUQKREaUcx1XbX_dAjedYnlDBaM4Rw2ViMDpc5 [19] Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5) - Cheméo. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsB5JAUs3GusfhDbs5wk_2ffYT-Tsb0XUqxoxvv1_p7fJdmtbqrL8zEYmYsSAb3MZebg_tbgIV9hHspiQwWyv7W4JrQ_FDWsl764oy0hA963wBOo7LcAKi1jZULUChYKPYXqhsDNgoH66YqJwZVyY211ifBg== 345-66-4 | (4-Fluoro-3-methylphenyl)(phenyl)methanone - BU CyberSec Lab. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpGyP6mLtjqdwvc_yorLaeRXiyzMn0MiTO8i99KlcsJgg65s7Q_wJ2aVEJJZaR0S_5x1Vt0fHo3bbb1Nmo9PyTtPWxAHl_eqBDfvXBmXDD8b549UJ0GyvQW2zppLEQ1o_Un8PYefyJ5DL_RIyOq5hafARf7Q== SAFETY DATA SHEET - Sigma-Aldrich. (2024). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjk2IQCy3y67VHgunLpXL72xHNUb_gjkKjX82sYabJFjV40QsIKlraxtD6mVLr8xVOq0Q8FfS3X0It6RLalS0HSEkhklhSC6UojAZok9AKGl9HYyI4qhRnhZ-Ar73P14nvc9Qar8MTIqg0JhWOH94= [20] New Journal of Chemistry Supporting Information. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt3H5J9TNDGAly5jcwdVt1zsfzXtKSj3tJ7MPTS1ktlcgt_MduvBA8ZIY6cVN_Is-KPSyqEr4rcScc2xWonfzJm1gAmo2m7JYLopJthagWAIDyq7dFsdO0v8sFUgGGrheA2RDNp5rh_T6_rcanJJbZ1JsC50kk2Q== [21] 3-bromo-4-aminotoluene - Organic Syntheses Procedure. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAELQvbBdnvk7U60dNdhxdQR0PoNeZ71Ac_w8Dnpo1EdlQWC3yLt-0NAbRU3DSMjFe8Y3HxtlRNGPtx1HAFLjfNwkUf-OilJQuGL8EXhRBXyiBmjONViCNYtwVzL57CovPd-4= [22] 4-BROMO-3'-METHYLBIPHENYL SDS, 92022-07-6 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvs3CJ-D8CUtY5x1t2VndsKeCA7uaKyUjCW5XMLHFiZf_t6NvRrJzq19N2xTY_4wuyrFfNRQmj9eyn1ljdtiRwpQJu-n0Dkhutz3qeHmNwhbpuSVG_NgxYs9erudJDbl_ZPmrhpj74pOlVJXTBaCIcVC1W4GMJQvLXuEyPxitpFlE= [23] Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSOKJbfdA9jgm3DmyY3_BsfBfMcs3ZbpjXHVhoF89Qhs0J5I771Gmz4jQ2CtWrTWCApWuPvKN4qq_yblmvZB0YGDu2NDuom8NEYc0IHFn7ae4Zj0UmzlU12rbQLxVcBOfglnqqfW9C3D6hoQk= [24] 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID - PubChem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuEYhMWqFmMWdK3SgLYyY6aVrfVHzywpbImR4zQsHMeXkkeV30UQVpPxWrzBUz2NUlh78fQBHW1qA419D4j_BCrGSKn-Hmqnl8YA0Bhj2tk4Bh_3IrsBq-_DXupDmbtgCP50eGtw00GDKm-Q==m-Q==

Sources

- 1. 149105-06-6|(4-Bromo-3-methylphenyl)(morpholino)methanone|BLD Pharm [bldpharm.com]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 3. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.ca [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. mzCloud – N 4 Bromo 3 methylphenyl acetamide [mzcloud.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (4-Bromo-3-methylphenyl)-(3-propylphenyl)methanone | C17H17BrO | CID 115812015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]

- 13. cpachem.com [cpachem.com]

- 14. preprints.org [preprints.org]

- 15. Methanone, (4-methylphenyl)phenyl- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 18. scispace.com [scispace.com]

- 19. 4-Bromo-3-nitroanisole (CAS 5344-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. rsc.org [rsc.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. echemi.com [echemi.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID 7213309 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential applications of morpholine-containing compounds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility, metabolic stability, and bioavailability, have cemented its status as a "privileged scaffold".[1][3] This technical guide provides a comprehensive overview of the diverse applications of morpholine-containing compounds in drug discovery. We will delve into the fundamental attributes of the morpholine moiety, explore its role in a wide array of pharmacological activities, and present case studies of its successful incorporation into FDA-approved drugs. Furthermore, this guide will offer insights into synthetic strategies, structure-activity relationships, and the burgeoning application of morpholine in novel therapeutic modalities such as PROTACs.

The Morpholine Scaffold: Physicochemical Properties and Pharmacokinetic Advantages

The prevalence of the morpholine ring in successful drug candidates can be attributed to its favorable physicochemical properties that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

-

Enhanced Solubility and Polarity: The presence of the oxygen atom in the morpholine ring introduces a degree of polarity and the ability to act as a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug molecule.[3] This is a critical factor in achieving adequate bioavailability for oral administration.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] This inherent stability can lead to a longer half-life and improved pharmacokinetic profile of the drug.

-

pKa Modulation: The nitrogen atom in the morpholine ring is a weak base, with a pKa typically in the range of 7.0-8.5. This allows for fine-tuning of the overall basicity of a molecule, which can be crucial for optimizing target engagement and cellular permeability.

-

Blood-Brain Barrier Permeability: The balanced lipophilicity and polarity of the morpholine moiety can facilitate penetration of the blood-brain barrier (BBB), making it a valuable scaffold for the development of central nervous system (CNS) active drugs.[3]

-

Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of flexibility, allowing it to adapt to the binding pockets of various biological targets.[3]

These advantageous properties make morpholine an attractive bioisosteric replacement for other cyclic amines like piperidine and piperazine, often leading to improved drug-like properties.

Diverse Pharmacological Activities of Morpholine-Containing Compounds

The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][4][5]

Anticancer Activity

Morpholine is a prominent feature in a multitude of anticancer agents, particularly in the realm of kinase inhibitors.[4] The morpholine moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for this class of drugs.

-

PI3K/mTOR Pathway Inhibition: A significant number of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways incorporate a morpholine ring. The morpholine often serves as a key pharmacophore, contributing to both potency and selectivity.[4]

-

EGFR Inhibition: Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, features a morpholinoethoxy side chain that enhances its solubility and pharmacokinetic properties.[6]

Anti-inflammatory and Analgesic Effects

Morpholine derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. Their mechanisms of action in this context are varied and can involve the modulation of various enzymes and receptors involved in inflammatory pathways.

Antiviral and Antimicrobial Activity

The morpholine scaffold is present in several antiviral and antimicrobial drugs. Linezolid, an oxazolidinone antibiotic, contains a morpholine ring that is crucial for its antibacterial activity against a range of Gram-positive bacteria.[7]

Central Nervous System (CNS) Disorders

As previously mentioned, the ability of morpholine-containing compounds to cross the BBB makes them valuable candidates for treating CNS disorders.[3] Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, features a central morpholine core.[8]

FDA-Approved Drugs Featuring the Morpholine Scaffold

The successful translation of morpholine-containing compounds from the laboratory to the clinic is evidenced by the numerous FDA-approved drugs that incorporate this privileged scaffold.

| Drug Name | Therapeutic Indication | Mechanism of Action |

| Aprepitant | Chemotherapy-induced nausea and vomiting | Neurokinin-1 (NK1) receptor antagonist |

| Linezolid | Bacterial infections | Oxazolidinone antibiotic, inhibits protein synthesis |

| Gefitinib | Non-small cell lung cancer | Epidermal Growth Factor Receptor (EGFR) kinase inhibitor |

| Reboxetine | Major depressive disorder | Selective norepinephrine reuptake inhibitor |

| Moclobemide | Major depressive disorder | Reversible inhibitor of monoamine oxidase A (RIMA) |

| Phendimetrazine | Obesity | Sympathomimetic amine, appetite suppressant |

| Doxapram | Respiratory depression | Respiratory stimulant |

Synthetic Strategies for Morpholine-Containing Compounds

A variety of synthetic routes are available for the preparation of morpholine derivatives, allowing for the introduction of diverse substituents and stereochemical control.[7][9][10][11]

General Synthesis of Substituted Morpholines

A common and versatile method for the synthesis of substituted morpholines involves the palladium-catalyzed carboamination of a substituted ethanolamine derivative with an aryl or alkenyl bromide.[9] This strategy allows for the creation of cis-3,5-disubstituted morpholines with high stereoselectivity.[9]

Diagram: General Synthetic Strategy for cis-3,5-Disubstituted Morpholines

Caption: Palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Morpholine from an Aziridine

This protocol describes a metal-free, one-pot synthesis of 2,3-disubstituted morpholines from aziridines and halogenated alcohols.[11]

Materials:

-

Substituted Aziridine

-

Halogenated Alcohol (e.g., 2-bromoethanol)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted aziridine (1.0 mmol) in dichloromethane (5 mL) is added the halogenated alcohol (1.2 mmol).

-

Ammonium persulfate (1.5 mmol) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted morpholine.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the morpholine scaffold and its substituents has been instrumental in optimizing the potency and selectivity of various drug candidates.

SAR of Morpholine-Containing Kinase Inhibitors

In the context of kinase inhibitors, SAR studies have revealed key structural features that govern their activity.

| Modification | Impact on Activity | Reference |

| Substitution on the Morpholine Ring | Introduction of small alkyl groups can enhance binding affinity through favorable van der Waals interactions. | [6] |

| Nature of the Linker | The length and composition of the linker connecting the morpholine to the core scaffold can significantly impact potency and selectivity. | [6] |

| Stereochemistry | The stereochemistry of substituents on the morpholine ring is often critical for optimal target engagement. | [12] |

| Replacement of Morpholine | Replacement with piperazine or piperidine can lead to a decrease in inhibitory activity. | [6] |

Diagram: Key SAR Insights for Morpholine-based Kinase Inhibitors

Caption: Morpholine as a key component of a PROTAC linker.

Conclusion

The morpholine scaffold has proven to be an exceptionally valuable and versatile building block in the field of drug discovery. Its ability to impart favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, has led to its incorporation into a wide range of clinically successful drugs. As our understanding of medicinal chemistry deepens and new therapeutic modalities like PROTACs emerge, the "privileged" status of the morpholine moiety is not only solidified but its potential for future applications continues to expand. This guide has provided a comprehensive overview of the critical role of morpholine-containing compounds, offering a foundation for researchers and scientists to leverage this remarkable scaffold in the development of the next generation of therapeutics.

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024. Available from: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. 2019. Available from: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. 2013. Available from: [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC. 2009. Available from: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. 2018. Available from: [Link]

-

Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. 2016. Available from: [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. 2012. Available from: [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. 2020. Available from: [Link]

- Preparation of aprepitant. Google Patents. 2012.

- Process for the preparation of linezolid. Google Patents. 2011.

-

(PDF) An efficient and practical synthesis of antibacterial linezolid. ResearchGate. 2009. Available from: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. 2021. Available from: [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. 2019. Available from: [Link]

-

Chapter 10 Synthesis of aprepitant. ResearchGate. 2007. Available from: [Link]

-

(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. 2020. Available from: [Link]

-

Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Publications. 2024. Available from: [Link]

-

Green Synthesis of Aprepitant. Royal Society of Chemistry. 2011. Available from: [Link]

- Process for the preparation of gefitinib. Google Patents. 2013.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. 2021. Available from: [Link]

-

Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. 2024. Available from: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. 2023. Available from: [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. 2022. Available from: [Link]

- An improved process for the preparation of aprepitant. Google Patents. 2016.

-

Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. 2020. Available from: [Link]

-

Chapter 10 Synthesis of aprepitant. ScienceDirect. 2007. Available from: [Link]

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. 2022. Available from: [Link]

-

Synthesis planning for linezolid (1). In the synthetic strategy... ResearchGate. 2020. Available from: [Link]

-

A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. 2011. Available from: [Link]

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH. 2017. Available from: [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. 2024. Available from: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to ((4-Bromo-3-methylphenyl)carbonyl)morpholine: A Versatile Heterocyclic Building Block for Modern Synthesis

Abstract

((4-Bromo-3-methylphenyl)carbonyl)morpholine has emerged as a highly valuable heterocyclic building block for researchers in organic synthesis and drug development. Its structure uniquely combines the favorable physicochemical properties of the morpholine moiety with a strategically positioned aryl bromide, serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, characterization, and application as a pivotal intermediate. We will explore detailed, field-proven protocols for its use in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explaining the causality behind experimental choices. This document is intended to serve as a practical resource for scientists aiming to leverage this building block for the efficient construction of complex molecular architectures and the exploration of novel chemical space.

Introduction: The Strategic Value of Morpholine-Containing Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties to drug candidates.[1] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and can improve absorption, distribution, metabolism, and excretion (ADME) profiles. In the context of central nervous system (CNS) drug discovery, the morpholine heterocycle is particularly valuable for its capacity to modulate lipophilicity and improve permeability across the blood-brain barrier (BBB).[2]

((4-Bromo-3-methylphenyl)carbonyl)morpholine capitalizes on these benefits by functionalizing the morpholine as an amide, a stable and common linkage in bioactive molecules. The core innovation of this building block, however, lies in the 4-bromo-3-methylphenyl group. This arrangement provides two key features:

-

The Aryl Bromide: A robust and reliable reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and predictability.

-

The ortho-Methyl Group: This group provides steric influence that can direct the conformation of downstream products and fine-tune electronic properties, offering a subtle but powerful tool for optimizing structure-activity relationships (SAR).

Molecular Profile and Physicochemical Properties

The compound is a stable, crystalline solid at room temperature, readily handled in a standard laboratory setting. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 149105-06-6 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₄BrNO₂ | [3][5][6] |

| Molecular Weight | 284.15 g/mol | [3][5][6] |

| Typical Purity | ≥97% | [3] |

| Appearance | White to off-white crystalline solid | N/A |

Synthesis and Characterization

The preparation of ((4-Bromo-3-methylphenyl)carbonyl)morpholine is a straightforward and high-yielding process, relying on fundamental and well-understood amide bond formation chemistry.

Retrosynthetic Analysis

A logical retrosynthetic disconnection reveals the two commercially available starting materials: 4-bromo-3-methylbenzoic acid and morpholine. This straightforward synthesis pathway contributes to the building block's cost-effectiveness and accessibility.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

Experimental Protocol: Synthesis of a Biaryl Morpholine Amide

-

To a reaction vessel, add ((4-bromo-3-methylphenyl)carbonyl)morpholine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base such as K₂CO₃ (2.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Causality Insight: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The use of an aqueous solvent system often accelerates the reaction. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

-

-

Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is indispensable for synthesizing arylamines, a motif present in countless pharmaceuticals. It allows for the direct coupling of the aryl bromide with a primary or secondary amine.

-

Experimental Protocol: Synthesis of a Diaryl-Amine Derivative

-

Combine ((4-bromo-3-methylphenyl)carbonyl)morpholine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.03 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 eq) in a reaction vessel.

-

Purge the vessel with an inert gas.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the mixture to 90-110 °C and stir until the starting material is consumed.

-

Causality Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like XPhos) are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting. Anhydrous conditions are necessary as the strong base is water-sensitive.

-

-

Work-up: Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent. Purify by column chromatography.

-

Sonogashira Coupling: Forging C-C (sp) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates and structural motifs in their own right. [7]The reaction couples the aryl bromide with a terminal alkyne.

-

Experimental Protocol: Synthesis of an Aryl-Alkyne Morpholine Amide

-

To a flask, add ((4-bromo-3-methylphenyl)carbonyl)morpholine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).

-

Purge with an inert gas.

-

Add an amine base/solvent such as triethylamine or diisopropylamine.

-

Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature to 50 °C.

-

Causality Insight: This reaction traditionally uses a dual-catalyst system. The palladium complex drives the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the key transmetalation step to the palladium center. [7]Copper-free conditions have also been developed.[8][9]

-

-

Work-up: Once complete, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify by column chromatography.

-

Comparative Overview of Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reagents | Typical Conditions |

| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic Acid/Ester, Pd Catalyst, Base (e.g., K₂CO₃) | Aqueous solvent, 80-100 °C |

| Buchwald-Hartwig | C(sp²)-N | Amine, Pd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOt-Bu) | Anhydrous solvent, 90-110 °C |

| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Amine Base | Amine solvent, 25-50 °C |

Application in a Drug Discovery Workflow

To illustrate the utility of this building block, consider a hypothetical workflow to rapidly generate a library of compounds for SAR studies targeting a hypothetical protein kinase.

Caption: A divergent synthetic workflow using the building block.

In this workflow, the core building block is first subjected to a Suzuki-Miyaura coupling with a diverse set of arylboronic acids to explore substitutions at the R1 position. If the introduced arylboronic acid contains another reactive handle (e.g., a second bromide or triflate), a subsequent Buchwald-Hartwig amination can be performed to install a variety of amines at an R2 position. This divergent approach allows for the rapid and efficient generation of a focused compound library from a single, advanced intermediate, accelerating the hit-to-lead optimization process.

Conclusion

((4-Bromo-3-methylphenyl)carbonyl)morpholine is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. It provides an optimal balance of desirable physicochemical properties imparted by the morpholine amide and exceptional synthetic flexibility through its aryl bromide handle. The straightforward synthesis of the building block itself, combined with its reliable performance in the three most critical cross-coupling reactions in modern organic synthesis, makes it an indispensable asset for researchers in drug discovery and materials science. Its thoughtful design enables rapid, divergent synthesis, empowering scientists to navigate chemical space with greater efficiency and creativity.

References

-

Ataman Kimya. MORPHOLINE. Available from: [Link]

-

D'Andrea, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

-

SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

-

PubChem. 4-Bromo-3-methylbenzoic acid. Available from: [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. Available from: [Link]

-

ACS Publications. (2010). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]

-

PMC - NIH. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

- Google Patents. Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Available from: [Link]

-

WIPO Patentscope. (2019). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Available from: [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

ACS Publications. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available from: [Link]

-

ChemBK. 4-Bromo-3-methylbenzoic acid. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

PMC - NIH. (2017). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available from: [Link]

-

UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available from: [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 149105-06-6 | ((4-Bromo-3-methylphenyl)carbonyl)morpholine - Moldb [moldb.com]

- 4. ((4-Bromo-3-methylphenyl)carbonyl)morpholine 95% | CAS: 149105-06-6 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

- 6. ((4-BROMO-3-METHYLPHENYL)CARBONYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

Technical Guide: Predictive NMR Analysis of (4-Bromo-3-methylphenyl)(morpholino)methanone for Structural Elucidation

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug development and materials science, the molecule (4-Bromo-3-methylphenyl)(morpholino)methanone represents a common structural motif—a substituted benzamide. Such scaffolds are prevalent in medicinal chemistry, and their precise characterization is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed fingerprint of the molecule's connectivity and, by extension, its identity and purity.

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of (4-Bromo-3-methylphenyl)(morpholino)methanone. As a Senior Application Scientist, my objective is not merely to list expected chemical shifts but to elucidate the underlying principles that govern these values. We will explore how substituent effects, conformational dynamics, and through-bond or through-space correlations can be leveraged to build a complete and validated structural picture. This document is intended for researchers and professionals who require a deep, practical understanding of NMR data for the confirmation of novel chemical entities.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the initial and most information-rich experiment for organic molecules. Our prediction is based on the analysis of the molecule's distinct structural fragments: the trisubstituted aromatic ring and the N-acyl morpholine moiety. All predictions are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃), unless otherwise specified. It is crucial to recognize that solvent choice can influence chemical shifts, particularly for protons capable of hydrogen bonding or those in proximity to polar functional groups.[1][2]

Aromatic Region (δ 7.0–7.6 ppm)

The 4-bromo-3-methylphenyl ring contains three aromatic protons (H-2, H-5, H-6). Their chemical shifts are dictated by the electronic effects of the substituents:

-

-C(O)N- (Amide): An electron-withdrawing group that deshields ortho and para protons via its inductive and mesomeric effects.[3]

-

-Br (Bromo): An electron-withdrawing but ortho, para-directing group. Its inductive effect deshields, while its lone pairs can offer weak mesomeric donation.

-

-CH₃ (Methyl): A weakly electron-donating group that shields ortho and para protons.

Based on these effects, we can predict the following:

-

H-2: This proton is ortho to the powerfully electron-withdrawing amide carbonyl. It is expected to be the most downfield of the aromatic signals, appearing as a narrow multiplet or a doublet.

-

H-6: This proton is ortho to the bromine atom and meta to the amide. It will be downfield, coupled to H-5.

-